
3-Chloro-3-(4-chlorobenzyl)-3H-diazirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3-(4-chlorobenzyl)-3H-diazirine is an organic compound characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is notable for its utility in photochemical studies due to its ability to form reactive carbenes upon exposure to ultraviolet light.
Preparation Methods
The synthesis of 3-Chloro-3-(4-chlorobenzyl)-3H-diazirine typically involves the reaction of 4-chlorobenzyl chloride with diazirine precursors under specific conditions. One common method includes the use of sodium hydride as a base and dimethyl sulfoxide as a solvent. The reaction is carried out at low temperatures to ensure the stability of the diazirine ring. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Chloro-3-(4-chlorobenzyl)-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Upon exposure to ultraviolet light, the diazirine ring breaks, forming a highly reactive carbene intermediate. This intermediate can insert into C-H, N-H, and O-H bonds, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Substitution Reactions: The chlorine atoms on the benzyl and diazirine rings can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include sodium hydride, dimethyl sulfoxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-3-(4-chlorobenzyl)-3H-diazirine is widely used in scientific research due to its unique properties:
Chemistry: It is used in photochemical studies to generate carbenes, which are intermediates in various organic reactions.
Biology: The compound is used in photoaffinity labeling, a technique to study protein-ligand interactions. The reactive carbene intermediate can covalently bind to amino acid residues in proteins, allowing researchers to identify binding sites.
Medicine: Research into potential therapeutic applications includes the study of its interactions with biological molecules.
Industry: The compound is used in the development of new materials and in the synthesis of complex organic molecules.
Mechanism of Action
The primary mechanism of action for 3-Chloro-3-(4-chlorobenzyl)-3H-diazirine involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This carbene can insert into various chemical bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in photoaffinity labeling studies.
Comparison with Similar Compounds
3-Chloro-3-(4-chlorobenzyl)-3H-diazirine can be compared to other diazirine compounds, such as:
3-(4-Methoxybenzyl)-3H-diazirine: Similar in structure but with a methoxy group instead of a chlorine atom, leading to different reactivity and applications.
3-(4-Nitrobenzyl)-3H-diazirine: Contains a nitro group, which affects its photochemical properties and reactivity.
3-(4-Methylbenzyl)-3H-diazirine: Features a methyl group, influencing its stability and reactivity compared to the chloro-substituted compound.
The uniqueness of this compound lies in its specific reactivity due to the presence of chlorine atoms, making it particularly useful in certain photochemical and biochemical applications.
Properties
CAS No. |
91309-66-9 |
|---|---|
Molecular Formula |
C8H6Cl2N2 |
Molecular Weight |
201.05 g/mol |
IUPAC Name |
3-chloro-3-[(4-chlorophenyl)methyl]diazirine |
InChI |
InChI=1S/C8H6Cl2N2/c9-7-3-1-6(2-4-7)5-8(10)11-12-8/h1-4H,5H2 |
InChI Key |
FXWWQJFFTURQOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2(N=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



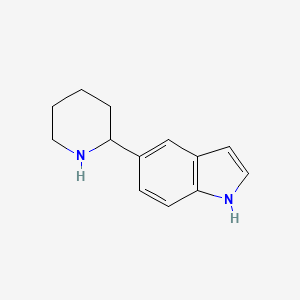






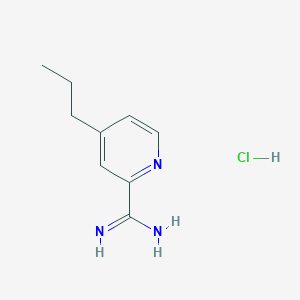
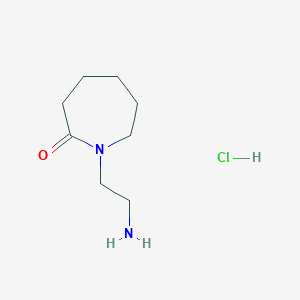
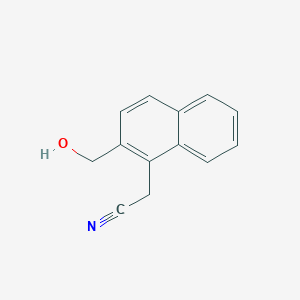
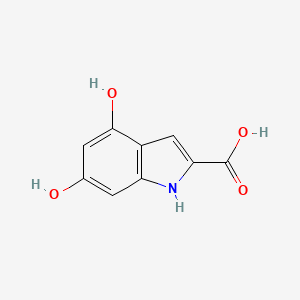

![2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol](/img/structure/B11901883.png)
